2,4-dibromo-6-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features multiple functional groups, including bromine, fluorine, and triazine. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL likely involves multiple steps, including the formation of the triazine ring, introduction of the dimethylamino and fluorophenyl groups, and subsequent bromination and hydrazone formation. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.
Reduction: Reduction reactions might target the triazine ring or the hydrazone linkage.
Substitution: Halogen atoms (bromine and fluorine) in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups in place of the halogens.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
Due to its structural features, the compound might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
If the compound shows promising biological activity, it could be further developed into therapeutic agents for treating various diseases.
Industry
In industry, the compound might be used in the development of new materials, dyes, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol
- 2,4-Dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(4-chlorophenyl)amino]-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol
Uniqueness
The presence of the fluorophenyl group and the specific arrangement of functional groups in 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Properties
Molecular Formula |
C18H16Br2FN7O |
---|---|
Molecular Weight |
525.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H16Br2FN7O/c1-28(2)18-25-16(23-13-5-3-12(21)4-6-13)24-17(26-18)27-22-9-10-7-11(19)8-14(20)15(10)29/h3-9,29H,1-2H3,(H2,23,24,25,26,27)/b22-9+ |
InChI Key |
MCBOUTZWFHHXRC-LSFURLLWSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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